(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
Overview
Description
®-1-Methyl-4-hydroxy-L-proline Methyl Ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of a methyl group at the 1-position and a hydroxyl group at the 4-position on the proline ring, with the esterification of the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-4-hydroxy-L-proline Methyl Ester typically involves the following steps:
Starting Material: The synthesis begins with L-proline.
Methylation: The methylation at the 1-position is achieved using methyl iodide in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxyl group using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-Methyl-4-hydroxy-L-proline Methyl Ester may involve more efficient and scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Biocatalysis: Enzymatic methods using specific enzymes can be employed to achieve regioselective and stereoselective synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-Methyl-4-hydroxy-L-proline Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 1-Methyl-4-oxo-L-proline Methyl Ester.
Reduction: 1-Methyl-4-hydroxy-L-proline.
Substitution: 1-Methyl-4-chloro-L-proline Methyl Ester.
Scientific Research Applications
®-1-Methyl-4-hydroxy-L-proline Methyl Ester has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to protein misfolding.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which ®-1-Methyl-4-hydroxy-L-proline Methyl Ester exerts its effects involves its interaction with specific molecular targets:
Protein Folding: The compound stabilizes certain protein conformations, aiding in proper folding.
Enzyme Inhibition: It can act as an inhibitor for enzymes involved in proline metabolism, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-L-proline Methyl Ester: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-L-proline Methyl Ester: Lacks the methyl group at the 1-position.
Uniqueness
®-1-Methyl-4-hydroxy-L-proline Methyl Ester is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOHENGSJXRMSW-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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